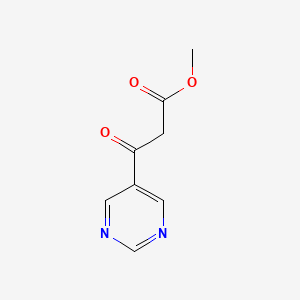

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate

概要

説明

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate is an organic compound with the molecular formula C8H8N2O3. It is a derivative of pyrimidine and is characterized by the presence of a keto group and an ester functional group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate can be synthesized through the reaction of pyrimidine derivatives with appropriate esterification agents. One common method involves the reaction of 3-oxo-3-(pyrimidin-5-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

化学反応の分析

Types of Reactions

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

科学的研究の応用

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto and ester groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate enzymatic reactions, depending on its structure and the nature of the target.

類似化合物との比較

Similar Compounds

- Methyl 3-oxo-3-(pyridin-2-yl)propanoate

- Methyl 3-oxo-3-(pyridin-3-yl)propanoate

- Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Uniqueness

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to its pyridine analogs. This uniqueness makes it valuable in specific biochemical and pharmaceutical applications where pyrimidine derivatives are preferred.

生物活性

Methyl 3-oxo-3-(pyrimidin-5-yl)propanoate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound has a molecular formula of C_9H_9N_1O_3 and a molecular weight of approximately 180.16 g/mol. The compound features a pyrimidine ring, a keto group, and an ester functionality, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_9H_9N_1O_3 |

| Molecular Weight | 180.16 g/mol |

| Functional Groups | Keto, Ester |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining pyrimidine derivatives with propanoic acid derivatives under acidic or basic conditions.

- Functional Group Transformations : Utilizing oxidation and reduction reactions to modify existing compounds into this compound.

These synthetic routes allow for the production of this compound in good yields, making it accessible for further research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The keto and ester groups play crucial roles in binding to active sites of enzymes, potentially modulating their activity either as inhibitors or activators.

Enzyme Interaction Studies

Preliminary studies have indicated that this compound may interact with specific enzymes:

- Enzyme Inhibition : It has shown potential as an inhibitor for certain metabolic enzymes, which could lead to therapeutic applications in conditions where these enzymes are overactive.

The following table summarizes some observed interactions:

| Enzyme Type | Interaction Type | Potential Effects |

|---|---|---|

| Metabolic Enzymes | Inhibition | Reduced substrate conversion |

| Kinases | Activation/Inhibition | Modulation of signaling pathways |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Cytotoxicity Assessments : In vitro studies using cancer cell lines have demonstrated that this compound can induce cytotoxic effects, warranting further investigation into its use as an anticancer agent .

Future Directions

Despite the promising findings regarding the biological activity of this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.

- Structure–Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : Initiating trials to evaluate efficacy in human subjects for specific diseases.

特性

IUPAC Name |

methyl 3-oxo-3-pyrimidin-5-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)2-7(11)6-3-9-5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYDMXDJXUEFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。